molecular formula C14H14N6O2S B11486608 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B11486608
M. Wt: 330.37 g/mol
InChI Key: JUUPRFXHALRCNW-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The compound’s structure includes thiadiazole and oxadiazole rings, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Formation of Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.

    Formation of Oxadiazole Ring: This often involves the cyclization of hydrazides with carboxylic acids or their derivatives.

    Coupling Reactions: The final step may involve coupling the thiadiazole and oxadiazole intermediates with a suitable linker, such as a propanamide group.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazole Derivatives: Compounds containing the thiadiazole ring.

    Oxadiazole Derivatives: Compounds containing the oxadiazole ring.

    Propanamide Derivatives: Compounds containing the propanamide group.

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C14H14N6O2S

Molecular Weight

330.37 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide

InChI

InChI=1S/C14H14N6O2S/c1-2-12-18-19-14(23-12)16-10(21)6-7-11-17-13(20-22-11)9-5-3-4-8-15-9/h3-5,8H,2,6-7H2,1H3,(H,16,19,21)

InChI Key

JUUPRFXHALRCNW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=N3

Origin of Product

United States

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